Undec-5-en-2-one
Description
Classification within Unsaturated Ketones
Undec-5-en-2-one is classified as an unsaturated ketone. This classification arises from the presence of two key functional groups within its molecular structure: a carbonyl group (C=O), which defines it as a ketone, and at least one carbon-carbon double bond (C=C), which makes it unsaturated. ontosight.ai The ketone group is located at the second carbon position, while the double bond is at the fifth carbon, giving rise to its systematic name. ontosight.ai
This dual functionality imparts specific chemical reactivity to the molecule. The ketone group can undergo nucleophilic addition reactions, while the double bond is susceptible to electrophilic addition. The conjugation of the double bond with the carbonyl group, as seen in α,β-unsaturated ketones, significantly influences the molecule's reactivity. However, in this compound, the double bond and the carbonyl group are separated, making it a non-conjugated unsaturated ketone.
Isomeric Considerations of this compound (E/Z Stereoisomerism)
The presence of a double bond at the fifth carbon atom of the undecane (B72203) chain introduces the possibility of geometric isomerism. studymind.co.uk This type of stereoisomerism, specifically E/Z isomerism, is a result of the restricted rotation around the carbon-carbon double bond. studymind.co.uk
The designation of either E or Z for an isomer of this compound is determined by applying the Cahn-Ingold-Prelog (CIP) priority rules to the substituents attached to the carbons of the double bond. wikipedia.orglibretexts.org
Z-isomer: If the higher-priority groups on each carbon of the double bond are on the same side, the isomer is designated as Z (from the German word zusammen, meaning "together"). studymind.co.ukwikipedia.org
E-isomer: If the higher-priority groups are on opposite sides of the double bond, the isomer is designated as E (from the German word entgegen, meaning "opposite"). studymind.co.ukwikipedia.org
For this compound, the substituents on the C-5 carbon are a hydrogen atom and a butyl group (-CH₂CH₂CH₂CH₃). The substituents on the C-6 carbon are a hydrogen atom and a prop-1-en-2-one group (-CH₂CH₂C(=O)CH₃). According to CIP rules, the butyl group has a higher priority than the hydrogen on C-5, and the prop-1-en-2-one group has a higher priority than the hydrogen on C-6. The spatial arrangement of these higher-priority groups determines whether the molecule is the (5E)- or (5Z)-isomer. The IUPAC name for one of its stereoisomers is (E)-undec-5-en-2-one. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
40657-56-5 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(E)-undec-5-en-2-one |
InChI |
InChI=1S/C11H20O/c1-3-4-5-6-7-8-9-10-11(2)12/h7-8H,3-6,9-10H2,1-2H3/b8-7+ |
InChI Key |
GAZJVINYNDPROS-BQYQJAHWSA-N |
Isomeric SMILES |
CCCCC/C=C/CCC(=O)C |
Canonical SMILES |
CCCCCC=CCCC(=O)C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of Undec 5 En 2 One
Transformations of the Ketone Moiety
The ketone functional group in undec-5-en-2-one is a primary site for a variety of chemical reactions, largely influenced by the polarity of the carbonyl bond.
Alkenones, such as this compound, possess a carbonyl group that exhibits characteristic reactivity. The carbon atom of the carbonyl is electrophilic due to the electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. This inherent polarity allows for a range of addition reactions. The general reactivity of the carbonyl group in such molecules is not significantly altered by the presence of a distant double bond, as seen in this compound where the alkene is at the 5-position relative to the ketone at the 2-position.
Research on the atmospheric oxidation of α,β-unsaturated ketones has shown that reactions are often initiated by radicals like OH. These reactions can proceed via either hydrogen atom abstraction or addition to the C=C double bond. copernicus.org While this compound is not an α,β-unsaturated ketone, this highlights the general reactivity of ketones in oxidative environments.
The table below summarizes the typical reactivity of the carbonyl group in ketones, which is applicable to this compound.
| Reaction Type | Reagent/Catalyst | Product Type |
| Nucleophilic Addition | Grignard Reagents (R-MgX), Organolithium Reagents (R-Li) | Tertiary Alcohols |
| Reduction | Sodium Borohydride (B1222165) (NaBH4), Lithium Aluminum Hydride (LiAlH4) | Secondary Alcohols |
| Wittig Reaction | Phosphorus Ylides (Ph3P=CHR) | Alkenes |
| Acetal Formation | Alcohols (R-OH), Acid Catalyst | Acetals |
Oxidation: While ketones are generally resistant to oxidation compared to aldehydes, they can be oxidized under harsh conditions, typically leading to cleavage of carbon-carbon bonds. For instance, the oxidation of α,β-unsaturated ketones with reagents like sodium perborate (B1237305) can lead to the formation of epoxides. tandfonline.com In the case of this compound, oxidation would likely target the alkene moiety first under milder conditions. Stronger oxidizing agents could potentially cleave the carbon chain at the carbonyl group. A study on the oxidation of α-iodo ketones using m-chloroperbenzoic acid resulted in the formation of α,β-unsaturated ketones through β-H elimination. thieme-connect.com
Reduction: The carbonyl group of this compound is readily reduced to a secondary alcohol. This transformation can be achieved using a variety of reducing agents. The choice of reagent can be crucial for chemoselectivity, especially in molecules with multiple reducible functional groups like the alkene in this compound.
Commonly used reducing agents for ketones include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). For α,β-unsaturated ketones, selective reduction of the carbonyl group to an allylic alcohol without affecting the double bond can be achieved using specific reagents, a reaction known as the Luche reduction. acs.orgrsc.org Although the double bond in this compound is not conjugated with the ketone, the principles of chemoselective reduction are still relevant. Catalytic hydrogenation can also be employed, though it may also reduce the carbon-carbon double bond depending on the catalyst and reaction conditions. For example, iridium-catalyzed transfer hydrogenation of enones has been shown to preferentially reduce the C=C bond. mdpi.com
The following table outlines some common reduction pathways for ketones.
| Reducing Agent | Product | Selectivity Notes |
| Sodium Borohydride (NaBH₄) | Secondary Alcohol | Generally does not reduce isolated C=C bonds. |
| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | More reactive than NaBH₄; can reduce other functional groups. |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Secondary Alcohol | Can also reduce the C=C double bond. |
| Luche Reagent (CeCl₃·7H₂O, NaBH₄) | Secondary Alcohol | Selective for carbonyl reduction in the presence of a conjugated C=C bond. |
Reactions Involving the Alkene Moiety
The isolated carbon-carbon double bond in this compound is a site of high electron density, making it susceptible to attack by electrophiles and radicals.
Electrophilic Addition: The alkene in this compound can undergo electrophilic addition reactions. In these reactions, an electrophile adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. chemistrysteps.combyjus.comyoutube.com The regioselectivity of this addition is governed by Markovnikov's rule, which states that the electrophile (often a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the more stable carbocation. byjus.comyoutube.com
Common electrophilic addition reactions include:
Hydrohalogenation: Addition of HX (e.g., HBr, HCl) to form a haloalkane.
Hydration: Addition of water in the presence of an acid catalyst to form an alcohol.
Halogenation: Addition of X₂ (e.g., Br₂, Cl₂) to form a dihaloalkane.
Radical Addition: In the presence of radical initiators, such as peroxides, the addition of HBr to the alkene can proceed via a radical mechanism. wikipedia.orglibretexts.org This pathway leads to the anti-Markovnikov product, where the bromine atom adds to the carbon of the double bond with more hydrogen atoms. wikipedia.orglibretexts.org The polarity of the reacting species plays a crucial role in radical additions, with nucleophilic radicals readily adding to electron-deficient alkenes. acs.orgnih.gov
The table below provides a comparison of electrophilic and radical addition to an unsymmetrical alkene.
| Reaction | Reagent | Product Type | Regioselectivity |
| Electrophilic Addition of HBr | HBr | Haloalkane | Markovnikov |
| Radical Addition of HBr | HBr, ROOR (peroxide) | Haloalkane | Anti-Markovnikov |
Spirolactonization is a process that forms a spirocyclic lactone. While this compound is an acyclic ketone, the principles of reactions involving both olefin and carbonyl functionalities from other systems can provide mechanistic insights. For instance, the photochemistry of β-γ-unsaturated spirolactones has been studied, revealing complex rearrangements. mdpi.comresearchgate.net Direct excitation with UV-C light can lead to an oxa-di-π-methane rearrangement. mdpi.com In the presence of carbonyl compounds like benzaldehyde, photoreactions can lead to hydrogen atom abstraction from the allylic position. mdpi.com These studies, while on cyclic systems, highlight the potential for intramolecular reactions between an excited carbonyl group and a nearby double bond, which could be relevant under specific conditions for molecules like this compound if cyclization were to be induced.
Ring-opening polymerization (ROP) is a form of chain-growth polymerization where the terminus of a polymer chain attacks a cyclic monomer to form a longer polymer. mdpi.comresearchgate.net While this compound is not a cyclic monomer and therefore does not undergo ROP itself, the mechanistic principles of ROP are relevant to understanding the reactivity of cyclic ketones and could be conceptually extended to macrocyclic structures containing ketone and alkene functionalities.
ROP can proceed through various mechanisms, including radical, anionic, and cationic pathways. mdpi.comresearchgate.net The driving force for ROP is often the relief of ring strain in the cyclic monomer. The polymerization of some cyclic monomers can lead to the formation of polyesters or polyketones. mdpi.com For example, the radical polymerization of 2,2-diphenyl-4-methylene-1,3-dioxolane yields a polyketone. mdpi.com While not directly applicable to this compound, these mechanisms illustrate fundamental reaction pathways of cyclic ketones that contribute to the broader understanding of ketone reactivity in polymerization processes.
Intramolecular Cyclizations and Rearrangements
The unique structural features of this compound, namely the presence of a ketone and a double bond within the same molecule, allow for a variety of intramolecular reactions. These transformations are pivotal in the synthesis of cyclic and spirocyclic compounds.
Enone Cyclization Pathways
The intramolecular cyclization of enones is a powerful tool in organic synthesis for the construction of cyclic systems. In the case of acyclic enones like this compound, photochemical [2+2] cycloaddition represents a key pathway. This reaction typically proceeds via the triplet excited state of the enone, leading to the formation of a 1,4-diradical intermediate. The subsequent ring closure can result in the formation of bicyclic products. The regioselectivity of this cyclization is often governed by the stability of the diradical intermediate and the conformational preferences of the starting material.
Mechanistic Aspects of Spiro Compound Formation
Spiro compounds, characterized by two rings connected by a single common atom, can be synthesized from precursors like this compound through intramolecular processes. The mechanism for spirocyclization can be initiated by various means, including palladium catalysis. One proposed mechanism involves an initial oxidative addition of a palladium(0) catalyst to a suitable functional group on the substrate. This is followed by an intramolecular carbopalladation onto the alkene. The subsequent steps can involve C-H bond activation and migratory insertion, ultimately leading to the formation of the spirocyclic skeleton. Computational studies, such as those using density functional theory (DFT), have been instrumental in elucidating the intricate details of these reaction pathways, including the energetics of transition states and intermediates. rsc.org
Base-Catalyzed Acylation and Rearrangement Mechanisms
While specific studies on the base-catalyzed acylation and rearrangement of this compound are not extensively documented, general principles of enolate chemistry can be applied. The presence of acidic protons alpha to the carbonyl group allows for the formation of an enolate ion in the presence of a base. This enolate can then participate in intramolecular reactions. For instance, if a suitable leaving group is present elsewhere in the molecule, an intramolecular acylation could occur, leading to the formation of a cyclic dicarbonyl compound. Rearrangement reactions, such as the Favorskii rearrangement, could also be envisioned under specific basic conditions, potentially leading to the formation of carboxylic acid derivatives with a rearranged carbon skeleton.
Catalytic Methodologies in this compound Transformations
Catalysis offers a powerful means to control the reactivity and selectivity of transformations involving this compound. Both transition metal catalysis and organocatalysis have emerged as key strategies in the chemistry of unsaturated ketones.
Transition Metal Catalysis
Transition metals play a crucial role in a wide array of organic transformations, and their application to unsaturated ketones like this compound is a field of significant interest. For instance, palladium-catalyzed reactions are known to be effective for various C-C and C-heteroatom bond formations. In the context of this compound, a palladium catalyst could facilitate intramolecular Heck reactions, where the double bond participates in a cyclization event. The mechanism of such reactions typically involves oxidative addition, migratory insertion, and beta-hydride elimination or reductive elimination steps. The choice of ligands on the transition metal is critical in controlling the regioselectivity and stereoselectivity of these transformations.
Recent advancements in transition metal-catalyzed reactions have also explored the use of electrochemistry, which can offer sustainable and efficient alternatives to traditional methods. rsc.org These approaches can enable novel reaction pathways by controlling the oxidation state of the metal catalyst.
| Catalyst Type | Potential Transformation of this compound | Mechanistic Features |
| Palladium | Intramolecular Heck Reaction | Oxidative addition, migratory insertion, β-hydride elimination |
| Rhodium | Hydroformylation | Coordination of CO and H₂, migratory insertion |
| Ruthenium | Olefin Metathesis | Formation of a metallacyclobutane intermediate |
Organocatalysis in Unsaturated Ketone Chemistry
Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of modern asymmetric synthesis. For α,β-unsaturated ketones, organocatalysts can activate the substrate towards nucleophilic attack in a stereocontrolled manner. While specific applications to this compound are not widely reported, analogous systems have been extensively studied.
Chiral secondary amines, for example, can react with the enone to form a chiral iminium ion. This activation lowers the LUMO of the enone, making it more susceptible to attack by nucleophiles. This strategy has been successfully employed in a variety of reactions, including Michael additions and Diels-Alder reactions, often with high enantioselectivity. The stereochemical outcome is dictated by the steric environment of the chiral catalyst, which directs the approach of the nucleophile to one face of the molecule.
Similarly, N-heterocyclic carbenes (NHCs) can catalyze unique transformations of unsaturated ketones. The NHC can add to the β-position of the enone, leading to the formation of a homoenolate equivalent. This reactive intermediate can then participate in a range of reactions, including annulations and cycloadditions, to generate complex molecular architectures.
| Organocatalyst Class | Mode of Activation | Potential Application to this compound |
| Chiral Secondary Amines | Iminium Ion Formation | Asymmetric Michael Addition |
| N-Heterocyclic Carbenes | Homoenolate Formation | Annulation Reactions |
| Chiral Phosphoric Acids | Brønsted Acid Catalysis | Asymmetric Cycloadditions |
Visible Light-Mediated Reactions
While specific research focusing exclusively on the visible light-mediated reactions of this compound is not extensively documented, the reactivity of analogous acyclic unsaturated ketones provides significant insights into its potential photochemical behavior. The application of visible light in organic synthesis has emerged as a powerful and sustainable tool, often enabling unique reactivity that is not accessible through traditional thermal or ultraviolet (UV) methods. For acyclic enones and other unsaturated ketones, visible light photocatalysis can initiate a variety of transformations, primarily by overcoming the rapid energy-wasting processes, such as cis-trans isomerization, that often plague direct UV irradiation experiments. nih.gov
Research into the visible light-promoted reactions of structurally similar compounds, such as acyclic enones and β,γ-unsaturated ketones, has revealed several key reaction pathways, including cycloadditions and radical-mediated functionalizations. These studies provide a framework for understanding the potential reactivity of the this compound molecule, which contains both a ketone functional group and an internal carbon-carbon double bond.
A prominent example of visible light-mediated reactivity for acyclic enones is the intermolecular [2+2] cycloaddition. nih.govacs.org In a key study, a ruthenium(II) bipyridyl complex, Ru(bpy)₃Cl₂, was employed as a photocatalyst. nih.govacs.orgacs.org Upon irradiation with visible light, this catalyst facilitates the efficient heterodimerization of dissimilar acyclic enones, a transformation that is typically inefficient and unselective under UV photolysis conditions. nih.govacs.org This methodology allows for the synthesis of a diverse range of unsymmetrical tri- and tetrasubstituted cyclobutane (B1203170) structures with excellent diastereoselectivity. acs.org The reaction is robust enough to be conducted using ambient sunlight as the light source for gram-scale synthesis. nih.govacs.org
The proposed mechanism for this transformation involves the initial excitation of the Ru(II) photocatalyst by visible light. The excited state of the catalyst is a potent reductant and can engage in a single-electron transfer (SET) with an enone substrate. This generates a radical anion from the enone, which then undergoes a stepwise cycloaddition with another enone molecule to form the cyclobutane product. acs.org This radical anion pathway circumvents the inefficient triplet state reactivity that characterizes the direct UV photolysis of acyclic enones. nih.gov
The following table summarizes representative results from the visible light-mediated [2+2] cycloaddition of acyclic enones, demonstrating the scope and efficiency of this methodology.
| Entry | Enone 1 | Enone 2 | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Chalcone | 3-Penten-2-one | Substituted Cyclobutane | 81 | >20:1 |
| 2 | Chalcone | (E)-4-Phenyl-3-buten-2-one | Substituted Cyclobutane | 84 | >20:1 |
| 3 | (E)-1,3-Diphenyl-2-propen-1-one | Methyl Vinyl Ketone | Substituted Cyclobutane | 75 | >20:1 |
| 4 | (E)-3-Hexen-2-one | (E)-4-Phenyl-3-buten-2-one | Substituted Cyclobutane | 78 | >20:1 |
This data is representative of reactions of acyclic enones and is intended to illustrate the potential reactivity of this compound under similar conditions. acs.org
Beyond cycloadditions, visible light can initiate other radical-based transformations in unsaturated ketones. For instance, a practical approach for the 1,3-difunctionalization of β,γ-unsaturated ketones has been developed. nih.gov This process involves a radical cascade initiated by visible light, which includes radical addition, a 1,2-carbonyl migration, and subsequent transformations of the resulting C-radical. nih.gov Although this compound is a γ,δ-unsaturated ketone, the principles of this radical cascade could potentially be applied, leading to novel functionalization patterns.
Furthermore, the intermolecular reductive coupling of aliphatic ketones with alkenes, promoted by heterogeneous boron carbonitride (BCN) photocatalysts under visible light, has been demonstrated to produce tertiary alcohols. researchgate.net This reaction proceeds via the generation of ketyl radicals from the aliphatic ketones, which then add to the alkene. researchgate.net This suggests a potential pathway for an intramolecular reaction in this compound, where the ketone is reduced to a ketyl radical that could then add to the internal double bond, leading to cyclic alcohol products.
Another possible reaction pathway involves the generation of singlet oxygen. The aerobic photoepoxidation of α,β-unsaturated ketones can be achieved using a photosensitizer under visible light. acs.org While this compound is not conjugated, the principle of photosensitized singlet oxygen generation could lead to reactions with the internal alkene, such as ene reactions or [2+2] cycloadditions to form dioxetanes.
Biosynthesis, Natural Occurrence, and Biological Significance of Undec 5 En 2 One
Natural Sources and Isolation
Undec-5-en-2-one has been isolated from a limited number of natural sources, indicating a specialized role in the chemical ecology of the organisms that produce it.
While the full scope of its natural distribution is not completely understood, this compound has been identified in the bacterium Pseudomonas aeruginosa. researchgate.netbiorxiv.orgnih.gov This opportunistic pathogen is known to produce a wide array of secondary metabolites. biorxiv.orgnih.gov The production of volatile organic compounds like undecanones by P. aeruginosa may play a role in its interactions with its environment and other organisms. researchgate.netbiorxiv.orgnih.gov Currently, there is a lack of specific scientific literature detailing the presence of this compound in phytoplankton.
This compound has been identified as a volatile component in the flowers of Campsis grandiflora, commonly known as the Chinese trumpet vine. researchgate.netnih.gov Plants produce a diverse array of volatile organic compounds (VOCs) that are involved in various ecological functions, such as attracting pollinators and defending against herbivores. researchgate.netmdpi.com The presence of this compound in Campsis grandiflora suggests it may contribute to the characteristic floral scent or have a role in the plant's chemical defense mechanisms. researchgate.netnih.gov
Table 1: Documented Natural Sources of this compound
| Organism | Part/Type |
|---|---|
| Pseudomonas aeruginosa | Bacterium |
Biosynthetic Pathways and Enzymology
The precise biosynthetic pathway of this compound has not been definitively elucidated. However, based on its structure as a C11 methyl ketone, it is more likely derived from fatty acid metabolism rather than the typical terpenoid pathways.
Terpenoids are a large and diverse class of natural products synthesized from five-carbon isoprene (B109036) units. nih.gov The universal precursors for all terpenoids are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov There are two primary pathways for the synthesis of IPP and DMAPP: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, located in the plastids. nih.govmdpi.com These pathways are central to the production of a vast array of compounds with critical biological functions. mdpi.com While these pathways are fundamental to the biosynthesis of isoprene-based compounds, the C11 structure of this compound does not align with the typical C5 multiples of terpenoids, suggesting an alternative biosynthetic origin.
Terpene synthases (TPSs) are a class of enzymes that catalyze the conversion of the acyclic prenyl diphosphate precursors (like GPP, FPP, and GGPP) into the vast array of terpene skeletons. nih.gov They are considered gatekeepers in the generation of terpenoid diversity. nih.gov While some terpene synthases have shown the ability to act on non-standard substrates to produce compounds with atypical carbon numbers, there is currently no direct evidence to suggest that a terpene synthase is involved in the biosynthesis of this compound. nih.govresearchgate.net
The biosynthesis of methyl ketones in plants and microorganisms is often linked to the metabolism of fatty acids. nih.govnih.gov The proposed general pathway involves the β-oxidation of fatty acids to yield a β-ketoacyl-CoA or β-ketoacyl-ACP intermediate. nih.gov This intermediate is then hydrolyzed by a thioesterase to release a free β-keto acid. researchgate.net The final step is the decarboxylation of the β-keto acid to produce the corresponding methyl ketone. researchgate.netnih.gov
In the case of this compound, a C12 fatty acid with a double bond at the ω-7 position would be the likely precursor. This fatty acid would undergo a round of β-oxidation, followed by hydrolysis and decarboxylation to yield the final C11 ketone product. The enzymes involved would likely be specific acyl-CoA oxidases/dehydrogenases, enoyl-CoA hydratases, hydroxyacyl-CoA dehydrogenases, thioesterases, and decarboxylases. nih.gov While this pathway is well-established for other methyl ketones, the specific enzymes responsible for the synthesis of this compound in Campsis grandiflora and Pseudomonas aeruginosa have yet to be identified and characterized. nih.govnih.gov
Table 2: Proposed Enzymatic Steps in the Biosynthesis of this compound via Fatty Acid Metabolism
| Step | Enzyme Class (Hypothesized) | Substrate | Product |
|---|---|---|---|
| 1 | Acyl-CoA Synthetase | C12 Unsaturated Fatty Acid | C12 Unsaturated Acyl-CoA |
| 2 | Acyl-CoA Dehydrogenase | C12 Unsaturated Acyl-CoA | 2,3-enoyl-CoA |
| 3 | Enoyl-CoA Hydratase | 2,3-enoyl-CoA | 3-hydroxyacyl-CoA |
| 4 | 3-hydroxyacyl-CoA Dehydrogenase | 3-hydroxyacyl-CoA | β-ketoacyl-CoA |
| 5 | Thioesterase | β-ketoacyl-CoA | β-keto acid |
Broader Biological Activities and Interactions
The biological activities of this compound and related compounds are multifaceted, extending to interactions with microorganisms and roles within ecosystems. These functions are largely dictated by their chemical structure, which allows for a variety of biochemical interactions.
While specific antimicrobial studies on this compound are not extensively documented in publicly available research, the antimicrobial properties of structurally similar saturated ketones, such as undecan-2-one and undecan-3-one, have been investigated. These studies provide a basis for understanding the potential antimicrobial activity of unsaturated ketones like this compound.
Research has shown that undecanones generally exhibit low antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govtermedia.pl For instance, studies on undecan-2-one and undecan-3-one revealed a lack of significant inhibition against bacteria such as Escherichia coli and Bacillus subtilis. nih.govtermedia.pltermedia.pl However, these compounds have demonstrated more pronounced antifungal activity. nih.govtermedia.plresearchgate.net Undecan-2-one, a component of essential oils from various rue species, has been shown to be more effective against yeasts and molds. researchgate.net Specifically, high fungistatic activity has been observed against Aspergillus niger and Candida mycoderma. nih.govtermedia.pl The antimicrobial activity of these related ketones suggests that undecenones may also possess similar, or potentially enhanced, properties due to the presence of a double bond, a feature known to influence biological activity in other organic compounds. nih.gov The lipophilic nature of these long-chain ketones is thought to facilitate their interaction with microbial cell membranes. nih.gov
Interactive Data Table: Antimicrobial Activity of Related Undecanones
| Compound | Test Organism | Activity Level | Reference |
| Undecan-2-one | Escherichia coli | Low | nih.govresearchgate.net |
| Undecan-2-one | Bacillus subtilis | Low | nih.govresearchgate.net |
| Undecan-2-one | Candida mycoderma | High | nih.gov |
| Undecan-2-one | Aspergillus niger | High | nih.govresearchgate.net |
| Undecan-3-one | Escherichia coli | Low | termedia.pltermedia.pl |
| Undecan-3-one | Bacillus subtilis | Low | termedia.pltermedia.pl |
| Undecan-3-one | Candida mycoderma | High | termedia.pl |
| Undecan-3-one | Aspergillus niger | High | termedia.pl |
This compound has been identified as a naturally occurring compound in both the plant and microbial kingdoms, suggesting it plays specific ecological roles.
It is found as a floral volatile in the Chinese trumpet vine (Campsis grandiflora). thegoodscentscompany.com Floral volatiles are crucial for plant survival and reproduction, mediating interactions with a variety of organisms. nih.govrsc.org These compounds can act as attractants for pollinators or as defense mechanisms against herbivores and pathogens. mdpi.comnih.gov While the specific function of this compound in Campsis grandiflora has not been explicitly detailed, its presence in the flower's scent profile suggests a role in chemical signaling to attract pollinators or deter florivores. researchgate.net
This compound is also produced by the Gram-negative bacterium Pseudomonas aeruginosa. thegoodscentscompany.com This bacterium is known to produce a wide array of volatile organic compounds (VOCs) that are involved in inter-species communication and pathogenicity. frontiersin.orgscilit.comnih.gov For instance, the related compound 2-undecanone, also produced by P. aeruginosa, has been shown to modulate the host immune response. frontiersin.org Bacterial VOCs can influence the growth and behavior of other microorganisms in their vicinity, including fungi. nih.govasm.org The production of this compound by P. aeruginosa may therefore be part of its strategy for interacting with its environment, including host organisms and competing microbes.
Furthermore, ketones as a chemical class are widely utilized by insects as semiochemicals—chemicals that mediate interactions between organisms. wikipedia.orgusda.gov These can function as pheromones for communication within the same species (e.g., for mating or aggregation) or as kairomones, which are detected by other species and can, for example, reveal the location of a host or prey. wikipedia.orgwikipedia.org The environmental degradation of certain insect-produced compounds can also lead to the formation of volatile ketones that influence insect behavior. biorxiv.org Although a specific pheromonal role for this compound has not been definitively established, its chemical nature is consistent with compounds known to be involved in insect chemical communication. researchgate.net
Advanced Analytical and Spectroscopic Characterization of Undec 5 En 2 One
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating Undec-5-en-2-one from complex mixtures and quantifying its presence. These techniques rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Structure Elucidation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and separated from other components based on its boiling point and affinity for the stationary phase within a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific experimental conditions.
Once separated, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process forms a molecular ion (M+) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, generating a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern provides valuable information for elucidating the compound's structure.
Illustrative GC-MS Data for this compound:
| Parameter | Expected Value/Observation | Significance |
| Retention Time | Dependent on column type, temperature program, and carrier gas flow rate. | Used for identification and purity assessment. |
| Molecular Ion (M+) | m/z 168 | Confirms the molecular weight of C₁₁H₂₀O. |
| Key Fragment Ions | m/z 43 (CH₃CO⁺), m/z 58, m/z 71, m/z 85, m/z 97 | Provides structural information through characteristic cleavages. |
Spectroscopic Methods for Structural Assignment
Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing detailed information about their structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their connectivity. The chemical shift (δ) of a proton is influenced by the electron density around it. Protons near electronegative atoms or double bonds are deshielded and appear at higher chemical shifts. Spin-spin coupling between neighboring protons results in the splitting of signals, providing information about adjacent protons.
¹³C NMR Spectroscopy: This method provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms. The chemical shift values indicate the type of carbon (e.g., alkyl, alkenyl, carbonyl).
Expected NMR Data for this compound:
¹H NMR (Proton NMR)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 5.4 | Multiplet | 2H | -CH=CH- |
| ~ 2.4 | Triplet | 2H | -CH₂-C=O |
| ~ 2.1 | Singlet | 3H | CH₃-C=O |
| ~ 2.0 | Multiplet | 4H | -CH₂-C=C- and C=C-CH₂- |
| ~ 1.3 | Multiplet | 6H | -(CH₂)₃-CH₃ |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 209 | C=O (Ketone) |
| ~ 131 | -CH=C H- |
| ~ 128 | -C H=CH- |
| ~ 44 | -C H₂-C=O |
| ~ 32 | -C H₂-C=C- |
| ~ 31 | -CH₂- |
| ~ 29 | CH₃-C=O |
| ~ 27 | C=C-C H₂- |
| ~ 22 | -CH₂- |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying their presence. For this compound, the key functional groups are the carbonyl (C=O) group of the ketone and the carbon-carbon double bond (C=C).
Characteristic IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 1715 | C=O stretch | Ketone |
| ~ 1650 | C=C stretch | Alkene |
| ~ 3010 | =C-H stretch | Alkene |
| 2850-2960 | C-H stretch | Alkane |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
As discussed in the GC-MS section, mass spectrometry is crucial for determining the molecular weight and obtaining structural information through fragmentation patterns. The molecular ion peak confirms the molecular formula, while the fragment ions suggest the arrangement of atoms within the molecule. Common fragmentation pathways for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.
Expected Fragmentation Pattern in the Mass Spectrum of this compound:
| m/z | Proposed Fragment |
| 168 | [C₁₁H₂₀O]⁺ (Molecular Ion) |
| 153 | [M - CH₃]⁺ |
| 125 | [M - C₃H₇]⁺ |
| 97 | [M - C₅H₁₁]⁺ |
| 85 | [C₅H₉O]⁺ |
| 71 | [C₄H₇O]⁺ |
| 58 | McLafferty rearrangement product |
| 43 | [CH₃CO]⁺ (Acylium ion) |
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. It works by diffracting a beam of X-rays off the ordered array of atoms in a crystal. The resulting diffraction pattern can be mathematically analyzed to generate a detailed model of the molecular structure, including bond lengths, bond angles, and stereochemistry.
For a compound like this compound, which is likely a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction can be challenging and is often not routinely performed unless a crystalline derivative is synthesized or the absolute stereochemistry of a chiral center needs to be determined. To date, there is no publicly available information to suggest that an X-ray crystallographic study has been performed on this compound.
Computational and Theoretical Studies in Structural Elucidation
In modern analytical chemistry, computational and theoretical studies serve as powerful adjuncts to experimental techniques for the definitive structural elucidation of organic molecules. For a compound such as this compound, methods like Density Functional Theory (DFT) are employed to provide deep insights into its geometric and electronic structure, which in turn allows for the prediction of spectroscopic properties. These theoretical predictions can then be rigorously compared with experimental data to confirm the molecular structure.
The process typically begins with the construction of an in-silico model of the proposed this compound structure. This model is then subjected to geometry optimization calculations using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). These calculations aim to find the lowest energy conformation of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles. For this compound, particular attention is given to the geometry around the C5=C6 double bond to confirm its (E/Z)-configuration and the spatial arrangement of the pentyl and acetyl groups.
Once the optimized geometry is obtained, further calculations can be performed to predict various spectroscopic data. For instance, vibrational frequency calculations can generate a theoretical infrared (IR) spectrum. The calculated frequencies for the C=O and C=C stretching modes are particularly important for this compound. While a systematic overestimation of vibrational frequencies is common in such calculations, a scaling factor is often applied to bring the theoretical data into closer agreement with experimental results.
The following tables present a hypothetical but representative comparison between experimental and computationally predicted spectroscopic data for this compound. Such a comparison is crucial for validating the proposed structure.
Table 1: Comparison of Key Experimental and Calculated IR Vibrational Frequencies for this compound
| Functional Group | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Scaled) |
| C=O Stretch | 1715 | 1720 |
| C=C Stretch | 1670 | 1675 |
| sp² C-H Stretch | 3020 | 3025 |
Note: Calculated frequencies are often scaled to correct for anharmonicity and basis set deficiencies.
Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
| C1 | 29.8 | 30.1 |
| C2 (C=O) | 209.0 | 208.5 |
| C3 | 45.5 | 45.2 |
| C4 | 24.1 | 24.5 |
| C5 (=CH) | 123.5 | 123.9 |
| C6 (=CH) | 135.2 | 134.8 |
| C7 | 32.4 | 32.0 |
| C8 | 31.6 | 31.9 |
| C9 | 22.5 | 22.8 |
| C10 | 14.0 | 14.2 |
| C11 | - | - |
Note: The numbering of carbon atoms follows IUPAC nomenclature.
The close correlation between the experimental and calculated data, as illustrated in the tables, would provide strong evidence for the correct structural assignment of this compound. Any significant deviation would prompt a re-evaluation of the proposed structure or consideration of alternative isomers. Thus, computational and theoretical studies are an indispensable component of the advanced analytical workflow for structural characterization.
Emerging Research Themes and Future Directions in Undec 5 En 2 One Chemistry
Development of Green Chemistry Approaches for Synthesis
The synthesis of α,β-unsaturated carbonyl compounds, including ketones like Undec-5-en-2-one, is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. Research is moving away from classical multi-step syntheses that generate significant waste towards more elegant and sustainable catalytic methods. researchgate.net
One of the most promising green strategies is olefin metathesis . Catalysts based on ruthenium, such as Grubbs' catalysts, are highly efficient for the cross-metathesis of simple olefins to create more complex structures. nih.govorganic-chemistry.org A potential green synthesis for this compound could involve the cross-metathesis of a readily available terminal olefin with an appropriate partner, followed by oxidation. nih.gov This method offers high atom economy and often proceeds under mild conditions. researchgate.net Another approach is the carbonyl-olefin metathesis , which directly couples a carbonyl compound with an alkene. Recent advancements have identified Lewis acids like gallium(III) chloride (GaCl₃) as effective catalysts for ring-opening cross-metathesis reactions to produce acyclic unsaturated ketones. acs.org
One-pot synthesis , where multiple reaction steps are performed in a single vessel without isolating intermediates, represents another key green strategy. nih.govwikipedia.orgrsc.org This approach significantly reduces solvent usage, purification steps, and chemical waste. nih.gov A hypothetical one-pot synthesis of this compound could involve a tandem sequence, such as a catalytically-driven coupling reaction followed by an in-situ oxidation or rearrangement. nih.gov The development of such processes is a major goal for making the production of specialty ketones more environmentally benign.
| Green Synthesis Strategy | Key Features | Relevance to this compound |
| Olefin Cross-Metathesis | Utilizes catalysts (e.g., Grubbs'); High atom economy; Mild reaction conditions. nih.govorganic-chemistry.org | Direct C=C bond formation at the 5-position using simple precursors. |
| Carbonyl-Olefin Metathesis | Lewis acid-catalyzed (e.g., GaCl₃); Direct formation of unsaturated ketones. acs.org | A potential route for directly coupling a carbonyl-containing fragment with an olefin. |
| One-Pot Synthesis | Reduces solvent waste and purification steps; Improves overall efficiency. nih.govwikipedia.org | Streamlines multi-step syntheses into a single, efficient operation. |
| Catalysis with Green Reagents | Employs non-toxic, recyclable catalysts; Reduces energy consumption. researchgate.net | Use of earth-abundant metal catalysts or organocatalysts to replace hazardous reagents. |
Advanced Mechanistic Investigations using Computational Chemistry
Computational chemistry has become an indispensable tool for understanding complex reaction mechanisms at the molecular level, offering insights that are often difficult to obtain through experimentation alone. For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods like Density Functional Theory (DFT) are particularly powerful.
DFT calculations allow researchers to map the entire potential energy surface of a reaction. scholarsresearchlibrary.comresearchgate.net This includes identifying the structures of transition states, intermediates, and calculating their relative energies to determine the most likely reaction pathway. scholarsresearchlibrary.comresearchgate.net For instance, in a Wittig reaction to form the C5=C6 double bond, DFT can predict the stereoselectivity (E/Z isomerism) by comparing the activation energies of the different pathways leading to the oxaphosphetane intermediates. t-kougei.ac.jpacs.org Such studies have shown that selectivity is often kinetically controlled and depends on subtle interactions within the transition state structure. t-kougei.ac.jpacs.org
Furthermore, computational studies are crucial for designing better catalysts. By modeling the interaction between a catalyst and the reactants, chemists can understand the origins of catalytic activity and selectivity. ub.edu This knowledge can then be used to modify the catalyst structure to improve its performance. For reactions involving α-haloketones, a potential precursor to functionalized undecenone derivatives, computational modeling has provided deep insights into the competition between nucleophilic substitution and other reaction pathways. up.ac.za These theoretical investigations help in optimizing reaction conditions to favor the desired product, a key aspect of developing efficient synthetic methods. mdpi.com
| Computational Method | Application in this compound Chemistry | Research Insights |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms (e.g., Wittig, metathesis). scholarsresearchlibrary.comrsc.org | Determines transition state energies, predicts reaction pathways and stereoselectivity. t-kougei.ac.jprsc.org |
| Reaction Pathway Mapping | Investigating multi-step syntheses and competing reactions. up.ac.za | Identifies intermediates, rate-determining steps, and potential side-products. |
| Catalyst-Substrate Modeling | Designing more efficient and selective catalysts. ub.edu | Clarifies the role of the catalyst in lowering activation barriers and controlling product formation. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing bonding and non-covalent interactions in transition states. rsc.org | Reveals the subtle electronic effects that govern reactivity and selectivity. |
Exploration of Novel Biological Roles and Applications
Aliphatic ketones are widely distributed in nature and are known to possess a range of biological activities. While research on this compound itself is emerging, studies on structurally similar compounds provide strong indications of its potential applications. A significant area of interest is its antimicrobial properties .
Research has shown that aliphatic ketones can exhibit inhibitory activity against various microorganisms. nih.gov The effectiveness often depends on factors like carbon chain length and the position of the carbonyl group. nih.gov For example, undecan-2-one, the saturated analogue of this compound, is a major component of the essential oil from Ruta montana and has demonstrated notable activity against yeasts and molds, although it is less active against bacteria. researchgate.net Specifically, it has shown high antifungal activity against Aspergillus niger. researchgate.net Other studies on aliphatic ketones confirm their potential as antibacterial and antifungal agents, suggesting they could be developed as natural preservatives or therapeutic agents. capes.gov.brmst.edutandfonline.com
Beyond antimicrobial effects, there is potential for this compound and its derivatives to serve as building blocks in the synthesis of more complex bioactive molecules. nih.govsioc-journal.cn The combination of a reactive ketone and a double bond allows for a wide range of chemical modifications, opening avenues for creating novel compounds with potential applications in medicine and agriculture. jst.go.jpdntb.gov.ua
| Biological Activity | Findings in Similar Compounds | Potential Application for this compound |
| Antifungal | Undecan-2-one shows high activity against yeasts and molds like Aspergillus niger. researchgate.net | Development as a natural antifungal agent for food preservation or agriculture. |
| Antibacterial | Aliphatic ketones show inhibitory activity against bacteria like Clostridium botulinum and Staphylococcus aureus. nih.govtandfonline.com | Use as a component in antimicrobial formulations or surface disinfectants. |
| Synthetic Precursor | The ketone and alkene functional groups are versatile handles for organic synthesis. nih.gov | A starting material for the synthesis of novel pharmaceuticals or agrochemicals. |
Integration of Analytical Techniques for Comprehensive Profiling
The accurate identification and characterization of this compound, whether in a complex natural extract or as a product of a chemical reaction, requires a sophisticated analytical approach. A comprehensive profile is typically achieved by integrating multiple analytical techniques that provide orthogonal, or complementary, information. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile compounds like this compound. imist.ma GC separates the components of a mixture based on their volatility and interaction with the stationary phase of the column, while MS provides mass information that allows for identification by comparing the fragmentation pattern to spectral libraries. mdpi.comresearchgate.net This technique is highly sensitive and can quantify compounds even at trace levels. chromatographyonline.com
For unambiguous structure elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is essential. While GC-MS can suggest an identity, ¹H and ¹³C NMR provide definitive information about the carbon-hydrogen framework, the connectivity of atoms, and the stereochemistry of the double bond (E or Z).
Modern analytical workflows increasingly rely on the integration of these techniques. nih.gov An "untargeted metabolomics" approach, for instance, might use high-resolution GC-MS to screen a sample for all detectable volatile compounds, followed by targeted NMR analysis of specific compounds of interest to confirm their structure. rsc.org This integrated strategy ensures a comprehensive and reliable chemical profile, which is critical for quality control in synthesis and for understanding the role of the compound in a biological context. nih.gov
| Analytical Technique | Purpose | Information Provided |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile compounds. imist.ma | Retention time for separation; mass spectrum and fragmentation pattern for identification. mdpi.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structure elucidation. | Chemical shifts and coupling constants reveal the exact molecular structure and stereochemistry. |
| Integrated Approaches (e.g., GC-MS + NMR) | Comprehensive and unambiguous characterization. rsc.orgnih.gov | Combines the high-throughput screening of GC-MS with the detailed structural information from NMR. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement. shimadzu.com | Provides the elemental formula of the molecule, greatly aiding in its identification. |
Q & A
Q. What statistical approaches are optimal for multivariate analysis of this compound’s structure-activity relationships (SAR) in high-throughput screens?
- Methodological Answer : Use partial least squares regression (PLS-R) to correlate molecular descriptors (logP, polar surface area) with bioactivity. Apply cluster analysis (k-means, hierarchical) to group analogs by efficacy. Address multicollinearity via ridge regression or PCA. Validate models with leave-one-out cross-validation (LOOCV) and external test sets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
